![molecular formula C10H9BrClF2N B2491491 3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride CAS No. 2567503-89-1](/img/structure/B2491491.png)
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure containing three carbon atoms and one nitrogen atom. They are of interest due to their potential in medicinal chemistry and organic synthesis.
Synthesis Analysis
Azetidines, such as 3,3-dichloroazetidines, are synthesized through various methodologies, including reduction of azetidinones and cycloaddition reactions. For example, 2-aryl-3,3-dichloroazetidines can be obtained by reduction of 4-aryl-3,3-dichloro-2-azetidinones, synthesized via a ketene-imine [2+2] cycloaddition (Dejaegher, Mangelinckx, & De Kimpe, 2002).
Molecular Structure Analysis
The molecular structure of azetidines is crucial for their reactivity and properties. For instance, the presence of substituents like halogens or trifluoromethyl groups can significantly influence the chemical behavior of these compounds. Computational analyses have been used to rationalize the reactivity and stability of substituted azetidines (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe, 2011).
Chemical Reactions and Properties
Azetidines undergo various chemical reactions, including ring contraction, nucleophilic substitution, and cycloaddition, offering pathways to synthesize complex organic molecules. The reactivity can be modulated by substituents, as seen in the synthesis of 3,3-dichloroazetidines from N-(1-aryl-2,2-dichloroethylidene)amines and aromatic aldehydes (Aelterman, De Kimpe, & Declercq, 1998).
Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride and its derivatives are primarily explored for their synthetic utility in medicinal chemistry. The compounds, including various azetidines and piperidines, are synthesized and characterized for their potential in creating novel compounds with biological activity. For instance, the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines has been explored as a method to produce compounds that are valuable templates in medicinal chemistry (Mollet et al., 2011).
Applications in Antimicrobial Research
Derivatives of azetidines, including those with bromo and difluorophenyl groups, are investigated for their potential antimicrobial properties. The synthesis and characterization of substituted phenyl azetidines have been studied, with the aim of assessing their antimicrobial activity, indicating a potential use in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Functionalized Azetidines
The synthetic utility of bromo and ethyl azetidines, closely related to the compound , has been demonstrated by the preparation of various functionalized azetidines. These compounds have been used as precursors for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks, which are significant in the development of new chemical entities for various applications (Stankovic et al., 2013).
Exploration in Energetic Materials
Certain azetidine derivatives are investigated for their energetic properties. For example, 3-(Bromoethynyl)azetidine has been studied for its highly energetic building block properties, indicating potential applications in the field of energetic materials (Kohler et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N.ClH/c11-8-2-1-7(9(12)10(8)13)3-6-4-14-5-6;/h1-3,14H,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYADGWJAFVBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C(=C(C=C2)Br)F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

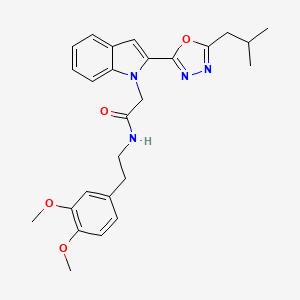
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)
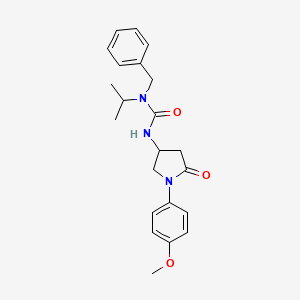
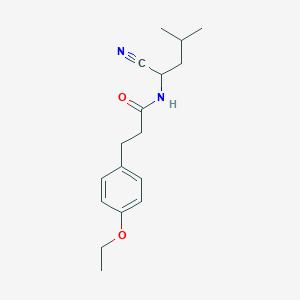
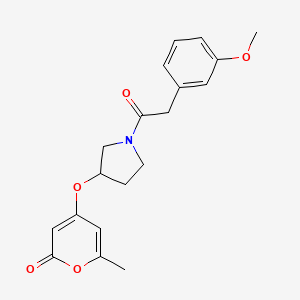
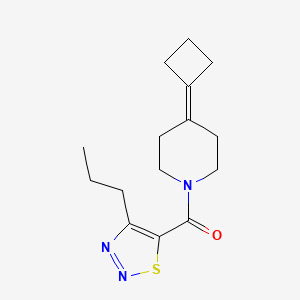
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
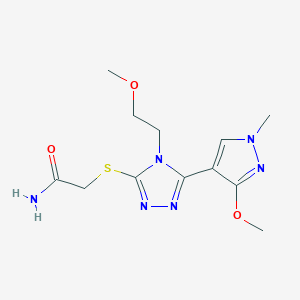
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
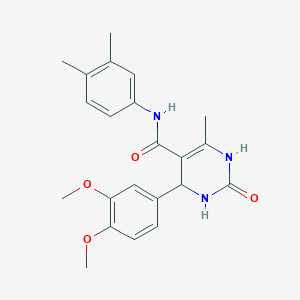
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)